molecular formula C7H11N3O3 B1681708 Secnidazole CAS No. 3366-95-8

Secnidazole

Cat. No.: B1681708
CAS No.: 3366-95-8
M. Wt: 185.18 g/mol
InChI Key: KPQZUUQMTUIKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent with a chemical structure similar to metronidazole, featuring a 2-methyl-5-nitroimidazole core linked to a hydroxypropyl side chain (Figure 1) . It exhibits broad-spectrum activity against anaerobic bacteria (e.g., Bacteroides fragilis), protozoa (e.g., Entamoeba histolytica, Giardia lamblia), and sexually transmitted pathogens like Trichomonas vaginalis . Its mechanism involves intracellular nitro group reduction, generating reactive intermediates that disrupt microbial DNA and cellular integrity .

This compound is distinguished by its prolonged plasma half-life (17–29 hours), enabling single-dose oral administration (typically 2 g) for bacterial vaginosis (BV), trichomoniasis, and intestinal amoebiasis . It achieves peak plasma concentrations (Cmax) of 35.7–46.3 mg/L within 1.42–3 hours post-dose, with nearly 100% oral bioavailability . The U.S. FDA approved this compound in 2017 for BV, emphasizing its favorable safety profile and lack of alcohol-related contraindications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of secnidazole involves the reaction of 2-methyl-5-nitroimidazole with epoxy propane in the presence of a Lewis acid in an organic solvent. The reaction product is then separated into an aqueous this compound solution. Hydrolysis is performed, followed by cooling and solid-liquid separation to remove unreacted 2-methyl-5-nitroimidazole. The crude this compound is then extracted, concentrated, crystallized, and separated to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of advanced crystallization and purification techniques is essential to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Secnidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Treatment of Trichomoniasis

Secnidazole has been evaluated extensively for its effectiveness against trichomoniasis. Key findings from various studies include:

  • Efficacy : A single 2 g dose of this compound resulted in microbiological cure rates ranging from 92.2% to 96% within days after treatment . This efficacy is comparable to that of multi-dose regimens of metronidazole and tinidazole.
  • Safety Profile : this compound is generally well tolerated, with common side effects including vulvovaginal candidiasis and nausea, both reported at rates of approximately 2.7% .
  • Special Populations : The drug has shown high cure rates (100%) in women co-infected with HIV, indicating its potential role in this vulnerable population .

Treatment of Bacterial Vaginosis

This compound's application extends to bacterial vaginosis, where it has demonstrated significant clinical benefits:

  • Clinical Trials : In a randomized controlled trial, this compound (1 g and 2 g doses) was superior to placebo in achieving clinical cure rates of 65.3% and 49.3%, respectively, compared to only 19.4% for placebo .
  • Microbiological Cure : The microbiological cure rates were also significantly higher with this compound compared to placebo, reinforcing its effectiveness in treating bacterial vaginosis .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments for trichomoniasis and bacterial vaginosis:

TreatmentMicrobiological Cure Rate (%)Administration MethodStudy Reference
This compound (2 g)92.2 - 96Single dose
Metronidazole~90Multi-dose
Tinidazole~90Multi-dose
Placebo1.5-

Pharmacokinetics

Recent studies have explored the pharmacokinetics of this compound, revealing that its bioavailability can be enhanced when combined with other compounds like piperine . This could potentially lead to improved therapeutic outcomes.

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

  • Case Study on Trichomoniasis : A randomized double-blind study involving women with confirmed trichomoniasis showed a significant increase in microbiological cure rates when treated with this compound compared to placebo (92.2% vs. 1.5%) over a follow-up period .
  • Bacterial Vaginosis Management : In a cohort study, women treated with this compound displayed higher normalization rates of vaginal discharge and reduction in associated symptoms compared to those receiving placebo treatments .

Mechanism of Action

Secnidazole exerts its effects by entering the bacterial or protozoal cell as an inactive prodrug. Once inside, it is reduced by bacterial enzymes to form radical anions. These radical anions interfere with the synthesis of bacterial DNA, leading to cell damage and death. The primary molecular targets are the DNA and associated enzymes within the microorganism .

Comparison with Similar Compounds

Structural and Pharmacological Similarities

Secnidazole shares a 5-nitroimidazole core with metronidazole, tinidazole, and ornidazole (Figure 1). Structural variations influence pharmacokinetics and stability:

  • Metronidazole : Lacks the hydroxypropyl side chain, resulting in a shorter half-life (~8 hours) .
  • Tinidazole : Features a sulfonyl ethyl group, extending its half-life to 12–14 hours .
  • Ornidazole : Contains a chloromethyl group, associated with higher antibacterial activity but shorter half-life (~13 hours) .

Clinical Efficacy

Table 1: Clinical Cure Rates in Bacterial Vaginosis

Drug Dose Regimen Clinical Cure Rate (%) Microbiological Cure Rate (%) Source
This compound 2 g single dose 60.1 81.5
Metronidazole 500 mg BID × 7 days 59.5 78.5
Tinidazole 2 g single dose 87.5 78.5

This compound demonstrated non-inferiority to metronidazole in BV treatment (95% CI: −0.082–0.094) . For protozoal infections, single-dose this compound achieved 80–100% cure rates, comparable to multi-dose metronidazole or tinidazole regimens .

Pharmacokinetic Profiles

Table 2: Comparative Pharmacokinetic Parameters

Parameter This compound Metronidazole Tinidazole Ornidazole
Half-life (h) 17–29 6–8 12–14 ~13
Cmax (mg/L) 35.7–46.3 10–25 40–51 10–15
Bioavailability (%) ~100 ~90 ~95 ~85

This compound’s extended half-life supports single-dose therapy, improving compliance over multi-dose alternatives .

Stability Under Stress Conditions

Table 3: Thermal Stability of 5-Nitroimidazoles at 120°C

Drug Remaining Active Ingredient (%)
This compound 89.02
Metronidazole 87.54
Ornidazole 85.10
Tinidazole 83.20

This compound exhibits superior thermal stability, retaining 89.02% integrity after 24 hours at 120°C, attributed to its hydroxypropyl side chain .

Drug Interaction Potential

Dosage Regimens and Patient Compliance

Single-dose this compound (2 g) matches 5–7-day metronidazole regimens in efficacy while reducing treatment abandonment rates (3% vs. 15% for multi-dose therapies) .

Biological Activity

Secnidazole is a broad-spectrum nitroimidazole antimicrobial agent primarily used to treat various protozoal infections, including trichomoniasis, amoebiasis, and giardiasis. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are supported by numerous studies and clinical trials.

This compound exerts its antimicrobial effects through the reduction of its nitro group by bacterial or parasitic nitroreductase enzymes. This reduction generates radical anions and reactive intermediates that lead to:

  • Depletion of thiols : Essential for maintaining redox balance in cells.
  • DNA damage : Disruption of the DNA helix structure, inhibiting replication.
  • Protein synthesis disruption : Affecting the overall cellular function and leading to cell death.

This mechanism is effective against anaerobic Gram-positive and Gram-negative bacteria as well as protozoa such as Trichomonas vaginalis and Entamoeba histolytica .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a bioavailability close to 100%. Key pharmacokinetic parameters include:

  • Half-life : Approximately 14 hours in women and 20 hours in men .
  • Peak plasma concentration (Cmax) : Following a single 2 g dose, Cmax can reach levels around 25,680 ng/mL .
  • Metabolism : Primarily occurs in the liver without inducing or inhibiting cytochrome P450 isoenzymes .

Clinical Efficacy

This compound has demonstrated significant efficacy in treating various infections. Below are summarized findings from clinical studies:

Treatment of Trichomoniasis

In a randomized controlled trial involving adolescents and adults:

TreatmentMicrobiological Cure RateAdverse Events
This compound 2 g92.2%Nausea (9%), Gastric burning (1%)
Placebo1.5%-

The treatment difference was statistically significant (p < 0.001) .

Comparison with Other Antimicrobials

A study comparing this compound with mebendazole for giardiasis showed:

  • Cure rates : 90.3% for this compound versus 85.9% for mebendazole in intention-to-treat populations.
  • Both medications were well tolerated with mild side effects .

Case Studies

Several observational studies have further corroborated the efficacy of this compound:

  • Siboulet et al. (1977) : Reported a cure rate of 95.6% with this compound in trichomoniasis treatment.
  • Videau et al. (1978) : Achieved a cure rate of 97.1% using the same dosage regimen .

Q & A

Basic Research Questions

Q. What experimental designs are most effective for evaluating Secnidazole’s efficacy in randomized controlled trials (RCTs)?

  • Methodological Answer : RCTs for this compound should prioritize double-blinding, placebo-controlled designs with clearly defined primary endpoints (e.g., clinical cure rates, Nugent score normalization). For example, pivotal studies (e.g., NCT02917798) used stratified randomization to account for baseline bacterial vaginosis (BV) severity and co-infections. Secondary endpoints like therapeutic outcome responders and post-treatment recurrence rates should be analyzed using intention-to-treat (ITT) and per-protocol populations to address attrition bias .

Q. How does this compound’s mechanism of action differ from other nitroimidazoles (e.g., metronidazole)?

  • Methodological Answer : Comparative studies should employ in vitro susceptibility testing (e.g., minimum inhibitory concentration assays under anaerobic conditions) and pharmacokinetic/pharmacodynamic (PK/PD) modeling. This compound’s prolonged half-life (~17–20 hours) allows single-dose regimens, unlike metronidazole. Research should quantify nitroreductase activity in target pathogens to explain differential activation kinetics .

Q. What statistical methods are optimal for analyzing safety data in this compound trials?

  • Methodological Answer : Use descriptive statistics for adverse event (AE) incidence, stratified by severity and causality. Kaplan-Meier analysis can evaluate time-to-AE onset. For rare events, Bayesian methods with informative priors improve signal detection. Studies report no serious AEs with this compound, but post-marketing surveillance should apply disproportionality analysis (e.g., WHO Vigibase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across subpopulations (e.g., immunocompromised patients)?

  • Methodological Answer : Conduct subgroup analyses with sufficient power (e.g., ≥80% for α=0.05) or meta-analyses pooling data from multiple trials. Confounding variables (e.g., HIV status, vaginal microbiome diversity) require multivariable regression. For underpowered subgroups, Bayesian hierarchical models can borrow strength from larger cohorts .

Q. What in vitro models best predict this compound’s activity against biofilm-forming BV-associated bacteria?

  • Methodological Answer : Use 3D vaginal epithelial cell cultures inoculated with Gardnerella vaginalis and Atopobium vaginae biofilms. Assess biofilm disruption via confocal microscopy and ATP bioluminescence. Compare time-kill curves under physiologically relevant oxygen gradients to mimic the vaginal environment .

Q. How can pharmacokinetic variability in this compound absorption be minimized in formulation studies?

  • Methodological Answer : Employ crossover trials comparing bioavailability of soft gelatin capsules (e.g., lipid-based formulations) vs. tablets. Use population PK modeling to identify covariates (e.g., gastric pH, CYP450 polymorphisms). Novel formulations (patent US2020/00490) show improved stability but require in vivo validation .

Q. What biomarkers indicate this compound resistance in Trichomonas vaginalis?

  • Methodological Answer : Perform whole-genome sequencing of resistant isolates to identify mutations in nitroreductase genes (e.g., ntr4, ntr6). Functional assays (e.g., NADPH oxidation rates) confirm enzymatic impairment. Correlate resistance with clinical failure using logistic regression .

Q. Methodological Guidance for Researchers

Designing longitudinal studies to evaluate this compound’s impact on vaginal microbiome resilience :

  • Collect serial vaginal swabs pre- and post-treatment for 16S rRNA sequencing. Use Shannon diversity indices and differential abundance testing (e.g., DESeq2) to track taxonomic shifts. Adjust for confounders (e.g., hormonal cycles) via mixed-effects models .

Addressing missing data in this compound trials :

  • Apply multiple imputation (e.g., MICE algorithm) for missing follow-up Nugent scores. Sensitivity analyses (e.g., worst-case imputation) assess robustness. Pre-specify handling of missing data in statistical analysis plans (SAPs) to avoid bias .

Ethical considerations for this compound trials in vulnerable populations (e.g., pregnant women) :

  • Follow FDA pregnancy categories (this compound is Category C). Use adaptive designs with interim safety reviews. Ensure informed consent emphasizes teratogenicity risks from animal studies. Partner with community health organizations for equitable recruitment .

Properties

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045934
Record name Secnidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14742762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3366-95-8
Record name Secnidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3366-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secnidazole [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secnidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Secnidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Secnidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Secnidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SECNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.